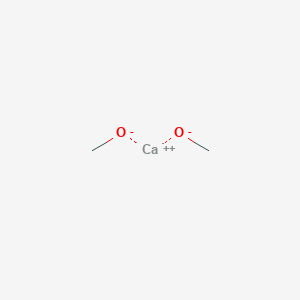
Dimethoxycalcium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium methoxide is an alkaline earth metal compound with the chemical formula Ca(OCH₃)₂ . It is a solid base catalyst known for its excellent catalytic activity and stability. This compound is primarily used in various chemical reactions and industrial processes due to its strong basic properties .
Méthodes De Préparation
Calcium methoxide can be synthesized through several methods. One common synthetic route involves reacting calcined calcium carbonate with methanol under reflux conditions in a nitrogen atmosphere . Another method includes the hydrothermal synthesis approach, which is cost-effective and easy to control in terms of temperature and time . This method involves using calcium oxide as a precursor, which reacts with methanol to form calcium methoxide .
Analyse Des Réactions Chimiques
Calcium methoxide undergoes various chemical reactions, including:
Transesterification: It is widely used as a catalyst in the transesterification of oils to produce biodiesel. This reaction involves the conversion of triglycerides into methyl esters and glycerol.
Ring-Opening Polymerization: Calcium methoxide can initiate the ring-opening polymerization of cyclic esters such as ε-caprolactone and L-lactide. This reaction is used to produce polyesters with narrow molecular weight distribution.
Substitution Reactions: It can also participate in substitution reactions where methoxide ions replace other groups in organic compounds.
Common reagents used in these reactions include methanol, triglycerides, and cyclic esters. The major products formed from these reactions are biodiesel, polyesters, and substituted organic compounds.
Applications De Recherche Scientifique
Calcium methoxide has numerous scientific research applications, including:
Biodiesel Production: It is extensively used as a catalyst in the transesterification of oils to produce biodiesel. This application is significant due to the economic and environmental benefits of converting waste cooking oil into biodiesel.
Polymer Synthesis: Calcium methoxide is employed in the ring-opening polymerization of cyclic esters to produce polyesters used in biomedical and pharmaceutical applications.
Mécanisme D'action
The mechanism by which calcium methoxide exerts its effects involves its strong basic properties. In transesterification reactions, calcium methoxide acts as a solid base catalyst, facilitating the conversion of triglycerides into methyl esters and glycerol . The mechanism involves the adsorption of the ester and alcohol on the catalyst surface, followed by their reaction to form the desired products . In ring-opening polymerization, calcium methoxide initiates the polymerization through a coordination-insertion mechanism .
Comparaison Avec Des Composés Similaires
Calcium methoxide can be compared with other similar compounds such as:
Magnesium methoxide: Similar to calcium methoxide, it is used as a catalyst in various chemical reactions.
Zinc methoxide: Another similar compound used in chemical reactions, but calcium methoxide is preferred due to its cost-effectiveness and ease of synthesis.
Calcium ethoxide: While it shares similar properties with calcium methoxide, the latter is more commonly used due to its superior catalytic performance.
Propriétés
Formule moléculaire |
C2H6CaO2 |
|---|---|
Poids moléculaire |
102.15 g/mol |
Nom IUPAC |
calcium;methanolate |
InChI |
InChI=1S/2CH3O.Ca/c2*1-2;/h2*1H3;/q2*-1;+2 |
Clé InChI |
AMJQWGIYCROUQF-UHFFFAOYSA-N |
SMILES canonique |
C[O-].C[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















